REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Cl:13])=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7](OC)=[O:8].[NH3:14]>CO>[Br:1][C:2]1[C:3]([Cl:13])=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7]([NH2:14])=[O:8]
|
Name
|
|
Quantity
|
2.655 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C(C(=O)OC)C1)O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
After concentration
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C(=O)N)C1)O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.53 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |